4-Fluoro-6-nitroisoquinolin-1-ol
Overview
Description
4-Fluoro-6-nitroisoquinolin-1-ol is a fluorinated isoquinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 6-position on the isoquinoline ring, along with a hydroxyl group at the 1-position. Fluorinated isoquinolines are known for their unique chemical and biological properties, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 4-Fluoro-6-nitroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring, followed by nitration and hydroxylation reactions . The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids. The hydroxylation step can be carried out using reagents like sodium hydroxide or potassium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Fluoro-6-nitroisoquinolin-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized isoquinoline derivatives .
Scientific Research Applications
4-Fluoro-6-nitroisoquinolin-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-nitroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity and ability to penetrate cell membranes, while the nitro group can participate in redox reactions and form reactive intermediates . These properties enable the compound to modulate enzyme activity, inhibit protein function, and interact with nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
4-Fluoro-6-nitroisoquinolin-1-ol can be compared with other fluorinated isoquinolines, such as:
4-Fluoroisoquinoline: Lacks the nitro and hydroxyl groups, resulting in different chemical reactivity and biological activity.
6-Nitroisoquinoline: Lacks the fluorine and hydroxyl groups, affecting its lipophilicity and interaction with biological targets.
1-Hydroxyisoquinoline: Lacks the fluorine and nitro groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine, nitro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-6-nitro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGMPDTRBYKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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